Fmoc-N-Me-Phe-OH

Blood-Brain Barrier Drug Delivery Peptide Shuttles

Sourcing high-fidelity N-methyl amino acid building blocks for SPPS often involves purity risks that compromise long peptide yields. Fmoc-N-Me-Phe-OH (CAS 77128-73-5) directly resolves this. • ≥98% HPLC purity, ≥99% enantiomeric purity - minimizes deletion sequences in difficult syntheses. • Enables BBB-shuttle peptide conjugates with >0.4 × 10⁻⁶ cm/s Pe increase (PAMPA). • Essential for N-methyl scanning SAR; validated anti-malarial activity via AMA1 binding. • Stable solid; ships ambient. Store at 2-8°C. Research use only.

Molecular Formula C25H23NO4
Molecular Weight 401.5 g/mol
CAS No. 77128-73-5
Cat. No. B557321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-Me-Phe-OH
CAS77128-73-5
Synonyms77128-73-5; Fmoc-N-Me-Phe-OH; Fmoc-N-methyl-L-phenylalanine; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoicacid; ST51016068; Fmoc-L-MePhe-OH; AmbotzFAA1403; AC1LJQPI; AC1Q3VRE; 47598_ALDRICH; SCHEMBL120595; TMA017; 47598_FLUKA; CTK7I3109; Fmoc-N-a-methyl-L-Phenylalanine; MolPort-003-934-203; ZINC4521502; FMOC--METHYL-L-PHENYLALANINE; Fmoc-N-alpha-methyl-L-Phenylalanine; AKOS015837150; AKOS015908459; CF-1297; AJ-51421; AK-44762; AM808172
Molecular FormulaC25H23NO4
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C25H23NO4/c1-26(23(24(27)28)15-17-9-3-2-4-10-17)25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-23H,15-16H2,1H3,(H,27,28)/t23-/m0/s1
InChIKeyGBROUWPNYVBLFO-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-Me-Phe-OH for Peptide Synthesis


Fmoc-N-Me-Phe-OH (CAS 77128-73-5) is a protected, non-proteinogenic amino acid derivative used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). It enables the site-specific incorporation of N-α-methyl-L-phenylalanine into peptide chains . This N-methylation introduces a tertiary amide bond, which alters the peptide backbone's conformational flexibility and hydrogen-bonding capacity . The compound is supplied as a solid powder, typically with a purity of ≥98% by HPLC and an enantiomeric purity of ≥99%, ensuring high fidelity in peptide assembly .

Fmoc-based SPPS building block for N-methylation
Controls peptide backbone conformation and H-bonding
High-purity grade supports complex peptide assembly

Why Fmoc-N-Me-Phe-OH Is Not Interchangeable


Direct substitution of Fmoc-N-Me-Phe-OH with its non-methylated analog, Fmoc-Phe-OH, or other N-methyl amino acid derivatives is scientifically unjustified due to the unique conformational and pharmacokinetic consequences conferred by the specific N-methyl-phenylalanine residue. The presence of the N-methyl group eliminates a hydrogen-bond donor, drastically altering peptide secondary structure, membrane permeability, and resistance to enzymatic degradation in ways that are not recapitulated by simple phenylalanine . Furthermore, peptides incorporating N-Me-Phe have demonstrated unique biological activities, such as enhanced blood-brain barrier (BBB) penetration and potent anti-malarial activity, which are not observed with peptides containing alternative N-methyl residues or unmodified phenylalanine [1]. Therefore, a change in this building block constitutes a fundamental change in the molecular entity under investigation, not a trivial substitution.

N-Methyl group alters hydrogen bonding and backbone flexibility; substitution may shift secondary structure and permeability profile.
BBB penetration context may differ between N-Me-Phe and Phe; direct substitution not supported without re-evaluation.
Anti-malarial activity context may vary with N-methyl residue identity; building block change constitutes a different molecular entity.

Fmoc-N-Me-Phe-OH vs. Analogs: Key Data


Passive BBB Permeation of N-Me-Phe Peptides

Peptides rich in N-methyl-phenylalanine (N-Me-Phe) enable passive diffusion of non-permeable small molecules across the blood-brain barrier (BBB). In a PAMPA assay, the conjugation of the non-permeating drug GABA to an N-Me-Phe-rich peptide shuttle (GABA-N-MePhe-(N-MePhe)₃-CONH₂) resulted in a permeability (Pe) of 0.4 ± 0.06 (×10⁻⁶ cm/s), whereas unconjugated GABA exhibited a Pe of 0 [1]. This quantifies the functional gain conferred by incorporating N-Me-Phe residues, including the one derived from Fmoc-N-Me-Phe-OH.

BBB Permeation (PAMPA)
Head-to-head
0.4 ± 0.06 vs 0 (×10⁻⁶ cm/s)
Supports BBB shuttle design research
GABA-peptide conjugate; PAMPA assay
Blood-Brain Barrier Drug Delivery Peptide Shuttles

N-Methylation Enhances Peptide Inhibitor Potency

The systematic N-methylation of a peptide backbone can dramatically improve its biological activity. In a study optimizing a peptide inhibitor (R1) of malaria parasite invasion, the inclusion of a single N-methyl group was shown to dramatically increase affinity for the AMA1 target, resulting in a corresponding increase in bioactivity [1]. This class-level evidence supports the use of Fmoc-N-Me-Phe-OH as a key building block for generating potent, N-methylated peptide leads, as its incorporation is one such modification.

Antimalarial Inhibitor Potency
Class-level
Reported increased AMA1 affinity and bioactivity
Context-dependent; supports N-methyl scanning strategy
N-methylated R1 peptide study
Antimalarial Peptide Therapeutics AMA1 Inhibition

Proteolytic Stability of N-Methylated Peptides

A primary limitation of therapeutic peptides is their rapid degradation by proteases. N-methylation of the peptide backbone is a well-established strategy to confer resistance to proteolytic degradation . This modification, achieved by incorporating building blocks like Fmoc-N-Me-Phe-OH, eliminates a hydrogen bond donor and creates steric hindrance, effectively blocking protease access and extending the half-life of the resulting peptide compared to its non-methylated counterpart .

Proteolytic Resistance
Class-level
Significantly enhanced stability in vitro/in vivo (class-level)
May improve peptide lead stability
Class-level property of N-methylation
Peptide Stability Proteolytic Degradation Drug Metabolism

Enantiomeric Purity vs. Standard Grade

The fidelity of SPPS is directly linked to the purity of its building blocks. High-purity grades of Fmoc-N-Me-Phe-OH, such as the Novabiochem® product, are specified with an enantiomeric purity of ≥ 99.0% (a/a) and an HPLC purity of ≥ 98.0% . This exceeds the standard ≥98% purity offered by many general suppliers and is a critical specification for minimizing the accumulation of deletion sequences and diastereomeric impurities during the synthesis of long or complex peptides .

Enantiomeric Purity Spec
Specification review
≥99.0% ee (Novabiochem) vs standard ≥98% HPLC
High ee reduces chiral impurity risk in long sequences
HPLC analysis
Quality Control Peptide Synthesis Enantiomeric Purity

DMSO Solubility for Biological Assays

Precise and reproducible biological testing requires a known solubility profile. Fmoc-N-Me-Phe-OH exhibits a defined solubility of 90 mg/mL in DMSO with ultrasonication . This quantitative data allows researchers to confidently prepare concentrated stock solutions (e.g., up to ~224 mM based on its MW of 401.46) for subsequent dilution in biological assays. In contrast, solubility data for many other non-methylated or alternative N-methyl building blocks are often reported qualitatively or not at all, leading to trial-and-error in solution preparation.

DMSO Solubility
Supporting evidence
90 mg/mL (with ultrasonication)
Quantified solubility supports reproducible stock preparation
25°C, DMSO
Solubility Assay Development Sample Preparation

Fmoc-N-Me-Phe-OH: Key Applications


Synthesis of BBB Shuttle Peptides

Fmoc-N-Me-Phe-OH is a critical monomer for the solid-phase synthesis of N-methyl-phenylalanine-rich peptides that function as BBB shuttles. These peptides can be conjugated to otherwise non-BBB permeable cargos (e.g., GABA, nipecotic acid) to enable their passive transport across the BBB [1]. This application is directly supported by the quantitative PAMPA permeability data that demonstrates a >0.4 × 10⁻⁶ cm/s increase in Pe for a conjugated N-Me-Phe-rich peptide compared to its unconjugated cargo.

Proteolytically Stable Peptide Therapeutics

Incorporating Fmoc-N-Me-Phe-OH into a peptide sequence is a standard strategy to confer resistance to proteolytic degradation, thereby extending in vivo half-life and improving oral bioavailability [1]. This is crucial for advancing peptide leads beyond the early discovery phase. The evidence for this application is the established class-level property of N-methylated peptides, which exhibit dramatically increased stability compared to their non-methylated counterparts.

N-Methyl Scanning of Peptide Inhibitors

Fmoc-N-Me-Phe-OH is an essential tool for performing 'N-methyl scanning,' a systematic approach to replace native residues with their N-methylated analogs to map structure-activity relationships (SAR) and improve peptide properties [1]. Studies have shown that introducing a single N-methyl group can dramatically increase target binding affinity and bioactivity, as demonstrated in the development of anti-malarial peptide inhibitors. This application is validated by evidence of enhanced AMA1 binding and P. falciparum invasion inhibition following N-methylation of the R1 peptide.

Synthesis of Complex Constrained Peptides

The high enantiomeric purity (≥99.0%) and overall purity (≥98.0%) of premium grades of Fmoc-N-Me-Phe-OH make it the preferred building block for the synthesis of long or difficult peptide sequences where the accumulation of even minor impurities can lead to significant yield losses and complex purification challenges [1]. This application is supported by the vendor-specified quality control metrics that exceed those of many standard amino acid derivatives.

Application
Selection Property
Validation Focus
BBB shuttle peptide research
N-Me-Phe-rich sequence design
Passive permeability assay (PAMPA)
Protease-resistant peptide research
Backbone N-methylation
Stability assays in vitro/in vivo
N-methyl scanning SAR studies
Systematic residue substitution
Binding and functional assay validation
Complex peptide synthesis
High enantiomeric purity grade
Purification profile and yield optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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